molecular formula C14H18N4O4S B4551996 N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4551996
M. Wt: 338.38 g/mol
InChI Key: QWSRZRMPYFUYFZ-UHFFFAOYSA-N
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Description

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties

Preparation Methods

The synthesis of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.

    Sulfonamide Formation: The benzenesulfonamide moiety can be introduced through sulfonation reactions, typically involving the reaction of a sulfonyl chloride with an amine.

    Final Coupling: The final step involves coupling the pyrazole derivative with the sulfonamide under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including :

    Oxidation: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Cyclization: The pyrazole ring can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include nitric acid, sulfonyl chlorides, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE has a wide range of applications in scientific research, including :

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds due to its bioactive properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and other biological activities.

    Industrial Applications: The compound finds use in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The nitro and sulfonamide groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE can be compared with other pyrazole derivatives, such as[5][5]:

    1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl derivatives: These compounds share a similar pyrazole core but differ in their substituents, leading to variations in their chemical reactivity and biological activity.

    5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: This compound has a different set of functional groups, which influence its chemical behavior and applications.

Properties

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-4-17-11(2)12(9-15-17)10-16(3)23(21,22)14-7-5-13(6-8-14)18(19)20/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSRZRMPYFUYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
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N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
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N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
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N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
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N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE
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N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE

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